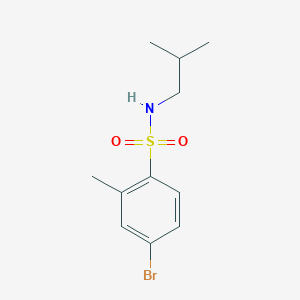

4-Bromo-N-isobutyl-2-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC16216610

Molecular Formula: C11H16BrNO2S

Molecular Weight: 306.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16BrNO2S |

|---|---|

| Molecular Weight | 306.22 g/mol |

| IUPAC Name | 4-bromo-2-methyl-N-(2-methylpropyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C11H16BrNO2S/c1-8(2)7-13-16(14,15)11-5-4-10(12)6-9(11)3/h4-6,8,13H,7H2,1-3H3 |

| Standard InChI Key | MBXNRZMOOLANTM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-bromo-5-methyl-2-propan-2-yl-N-prop-2-enylbenzenesulfonamide, reflects its intricate substitution pattern . The benzene ring is functionalized with a bromine atom (Br) at the 4-position, a methyl group (CH) at the 5-position, and an isopropyl group (CH(CH)) at the 2-position. The sulfonamide group (-SONH-) is further substituted with an allyl (prop-2-enyl) chain, enhancing its potential for further chemical modifications .

The SMILES notation CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NCC=C provides a linear representation of the structure, while the InChIKey RYQSZZPTDVRBOZ-UHFFFAOYSA-N serves as a unique identifier for database searches .

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 332.26 g/mol | |

| Synonyms | AKOS002287535, AP-263/43418602 | |

| Safety Handling Codes | P280, P305+P351+P338, P310 |

The bromine atom contributes to the compound’s molecular weight and influences its reactivity in electrophilic substitution reactions. The sulfonamide group enhances solubility in polar solvents, while the isobutyl chain may improve lipid membrane permeability .

Synthesis and Manufacturing

Process Optimization

Yields depend on stoichiometric ratios and catalyst selection. For example, using as a Lewis acid during sulfonation may improve regioselectivity. Safety protocols mandate the use of explosion-proof equipment (P241) and grounding to prevent static discharge (P243) .

Applications in Research and Industry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume